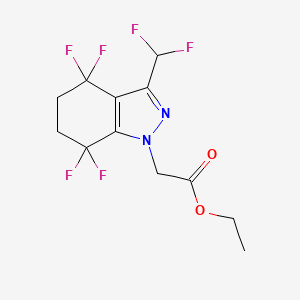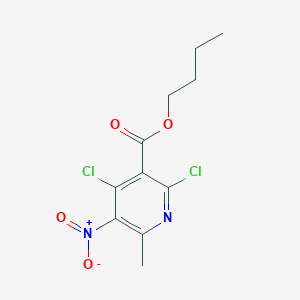
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 5-position and a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-amino-nicotinic acid methyl ester using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) at temperatures ranging from 0°C to 20°C. The reaction mixture is stirred for approximately 21 hours, followed by quenching and acidification to pH 3 using dilute hydrochloric acid (HCl), and then basification to pH 8 using solid sodium carbonate (Na2CO3). The product is then purified through silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine and pyridine derivatives.
Scientific Research Applications
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with kinase enzymes and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
(5-Aminopyridin-3-yl)methanol: Similar structure but lacks the pyrrolidine ring.
3-Methylpyrrolidin-3-ol: Similar structure but lacks the pyridine ring.
5-Aminonicotinic acid: Similar structure but lacks the pyrrolidine ring and hydroxyl group.
Uniqueness
1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is unique due to the presence of both the pyridine and pyrrolidine rings, along with the amino and hydroxyl functional groups. This combination of structural features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(5-aminopyridin-3-yl)-3-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c1-10(14)2-3-13(7-10)9-4-8(11)5-12-6-9/h4-6,14H,2-3,7,11H2,1H3 |
InChI Key |
UPKNHDKTYRJPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=CN=CC(=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




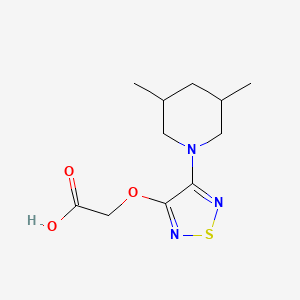
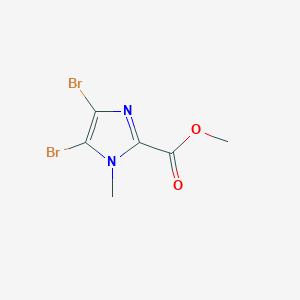


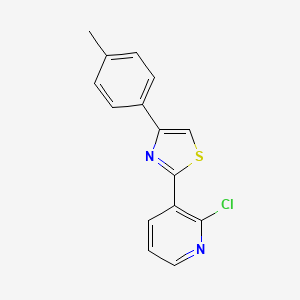
![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)
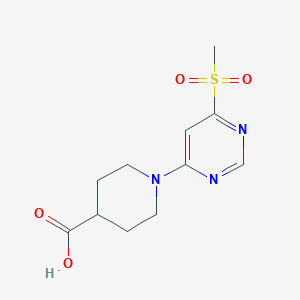
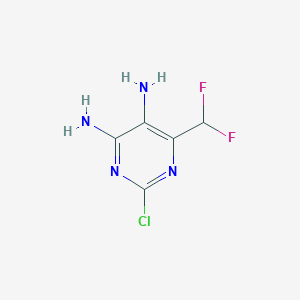
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)
